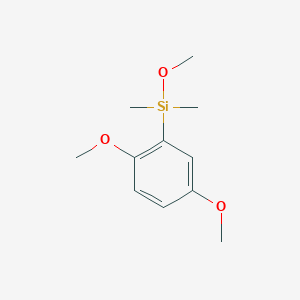
(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane is an organosilicon compound characterized by the presence of a dimethoxyphenyl group attached to a methoxy-dimethyl-silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane typically involves the reaction of 2,5-dimethoxyphenyl derivatives with silane reagents under specific conditions. One common method involves the use of 2,5-dimethoxyphenylmagnesium bromide, which reacts with chlorodimethylsilane to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include silanol derivatives, hydroxyl-substituted compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty polymers and as a surface modifier in materials science.
Mechanism of Action
The mechanism by which (2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane exerts its effects involves interactions with various molecular targets. The methoxy and dimethylsilane groups can interact with biological membranes, potentially altering their properties and affecting cellular functions. The compound may also interact with enzymes and proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: Known for its psychoactive properties.
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug.
Chalcones: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane is unique due to its combination of a dimethoxyphenyl group with a silane moiety, which imparts distinct chemical properties and potential applications not commonly found in other similar compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C11H18O3Si |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-methoxy-dimethylsilane |
InChI |
InChI=1S/C11H18O3Si/c1-12-9-6-7-10(13-2)11(8-9)15(4,5)14-3/h6-8H,1-5H3 |
InChI Key |
GWMRJMVEDUWJIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















